Alpha-Calcitonin Gene-Related Peptide (alpha-CGRP) is a neuropeptide with a wide range of physiological effects. It is a member of the calcitonin family of peptides and is involved in various processes such as vasodilation, nociception, and modulation of immune responses. The peptide is widely distributed throughout the central and peripheral nervous systems and has been implicated in the regulation of vascular tone and as a mediator in inflammatory and pain pathways8.
Alpha-CGRP exerts its effects primarily through the activation of the CGRP1 receptor subtype. This receptor is coupled to the adenylate cyclase enzyme, leading to an increase in intracellular cyclic AMP (cAMP) upon activation. The rise in cAMP levels ultimately results in a cascade of intracellular events that modulate cellular functions. For instance, in the context of vasodilation, alpha-CGRP induces relaxation of vascular smooth muscle cells, leading to an increase in blood flow23. Additionally, alpha-CGRP has been shown to have a role in the auditory system, where it affects the activity of cochlear sensory neurons, suggesting a postsynaptic effect on cochlear neurons via its release from lateral olivocochlear terminals1.
Alpha-CGRP has been implicated in the modulation of sound-evoked activity in the cochlear nerve. Studies using alphaCGRP-null mice have shown that while cochlear threshold sensitivity and resistance to acoustic injury remain normal, there is a significant abnormality in the growth of cochlear neural responses with increasing stimulus level. This suggests a selective effect on cochlear neurons, providing evidence for the functional role of the lateral olivocochlear system in the auditory periphery1.
In the vascular system, alpha-CGRP is a potent vasodilator, particularly in human mesenteric vasculature. It has been found to be more potent than sodium nitroprusside in evoking dose-dependent falls in perfusion pressure. This indicates that alpha-CGRP may preferentially act on arterioles rather than large arteries and could have therapeutic potential in conditions involving vascular constriction2. Additionally, alpha-CGRP has been shown to counteract vasoconstriction in human subarachnoid hemorrhage, suggesting its utility in managing cerebrovascular tone post-hemorrhage5.
In cardiovascular research, alpha-CGRP has been demonstrated to have vasodilatory effects in the coronary vasculature, with species-specific variations in its effects on heart rate. For example, in the rat heart, alpha-CGRP elicited increases in heart rate, whereas it did not alter heart rate in the rabbit heart6.
The development of CGRP antagonists, such as human alpha-CGRP-(8-37), has provided tools for understanding the physiological roles of alpha-CGRP and for potential therapeutic applications. These antagonists have been shown to inhibit the vasodilator effects of alpha-CGRP, suggesting their potential use in conditions where modulation of CGRP's effects is desired378. The binding profile of these antagonists has been studied in various tissues, providing insights into the distribution and characteristics of CGRP receptors9.
CAS No.: 76-06-2
CAS No.: 7119-89-3
CAS No.: 6505-30-2
CAS No.: 5863-51-4
CAS No.: 1246815-51-9
CAS No.: 560-53-2